![molecular formula C20H26N4O2 B5654806 [3-[1-(1H-imidazol-2-ylmethyl)piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone](/img/structure/B5654806.png)
[3-[1-(1H-imidazol-2-ylmethyl)piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone
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Overview
Description
[3-[1-(1H-imidazol-2-ylmethyl)piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone is a complex organic compound that features an imidazole ring, a piperidine ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-[1-(1H-imidazol-2-ylmethyl)piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone typically involves multiple steps, starting with the preparation of the imidazole and piperidine intermediates. The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles . The piperidine ring can be synthesized through hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . The final step involves the coupling of these intermediates with the pyrrolidine ring under specific reaction conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the cyclization and hydrogenation steps, as well as advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
[3-[1-(1H-imidazol-2-ylmethyl)piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The piperidine ring can be reduced to form piperidines with different substitution patterns.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles such as halogens for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Major Products
The major products formed from these reactions include imidazole N-oxides, substituted piperidines, and halogenated phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biology, [3-[1-(1H-imidazol-2-ylmethyl)piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone can be used as a probe to study the interactions of imidazole-containing compounds with biological targets. It can also serve as a lead compound for the development of new drugs with improved efficacy and selectivity.
Medicine
The imidazole ring is known for its broad range of biological activities, including antibacterial, antifungal, and antiviral properties . The piperidine and pyrrolidine rings can enhance the compound’s pharmacokinetic properties, making it a promising candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its complex structure allows for the design of materials with specific functionalities, such as improved thermal stability or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of [3-[1-(1H-imidazol-2-ylmethyl)piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone involves its interaction with specific molecular targets in the body. The imidazole ring can bind to metal ions and enzymes, modulating their activity. The piperidine and pyrrolidine rings can interact with receptors and ion channels, affecting cellular signaling pathways. These interactions can lead to various biological effects, such as inhibition of bacterial growth or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole-containing molecules such as clemizole, etonitazene, and enviroxime . These compounds share the imidazole ring but differ in their additional functional groups and overall structure.
Uniqueness
What sets [3-[1-(1H-imidazol-2-ylmethyl)piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone apart is its combination of three distinct rings: imidazole, piperidine, and pyrrolidine. This unique structure allows for a wide range of chemical modifications and biological activities, making it a versatile compound for research and development.
Properties
IUPAC Name |
[3-[1-(1H-imidazol-2-ylmethyl)piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c25-20(24-10-1-2-11-24)16-4-3-5-18(14-16)26-17-6-12-23(13-7-17)15-19-21-8-9-22-19/h3-5,8-9,14,17H,1-2,6-7,10-13,15H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHMFSKWQSBKSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=CC=C2)OC3CCN(CC3)CC4=NC=CN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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